In Vitro Cytotoxicity in 13 Human Cancer Cell Lines: Comparable Antiproliferative Profile to Docetaxel
In a panel of thirteen human cancer cell lines, 2'-Ac-Docetaxel exhibited IC₅₀ values ranging from 0.13 to 3.3 ng/mL after a 24-hour exposure. Under the same assay platform, the parent compound docetaxel showed a 50% cytotoxic concentration (CC₅₀) ranging from 5.7 to 10.7 nM. The overlapping cytotoxic potency suggests that 2'-Ac-Docetaxel functions as an effective prodrug, undergoing intracellular or extracellular deacetylation to release active docetaxel. This property is critical for experimental systems where a controlled-release taxane prodrug is required, as the acetyl cap provides a latent cytotoxic payload that can be triggered by esterase activity or specific hydrolysis conditions.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀ / CC₅₀) |
|---|---|
| Target Compound Data | IC₅₀: 0.13–3.3 ng/mL in 13 human cancer cell lines (24 h exposure) |
| Comparator Or Baseline | Docetaxel: CC₅₀ 5.7–10.7 nM |
| Quantified Difference | Comparable cytotoxic potency across the tested cell line panel (prodrug activation observed) |
| Conditions | Panel of 13 human cancer cell lines; 24-hour drug exposure; cytotoxicity assay platform as described at nih.gov. |
Why This Matters
This evidence confirms that 2'-Ac-Docetaxel retains antitumor activity comparable to docetaxel following metabolic activation, validating its utility as a prodrug lead scaffold for controlled-release taxane delivery.
